molecular formula C11H14O2 B14811071 4-(4-Methoxyphenyl)but-3-en-2-ol

4-(4-Methoxyphenyl)but-3-en-2-ol

Cat. No.: B14811071
M. Wt: 178.23 g/mol
InChI Key: XCTWKGOMXMQOOI-ONEGZZNKSA-N
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Description

4-(4-Methoxyphenyl)but-3-en-2-ol is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol It is a derivative of butenol and features a methoxyphenyl group attached to the butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methoxyphenyl)but-3-en-2-ol can be synthesized through several methods. One common method involves the reduction of 4-(4-methoxyphenyl)but-3-en-2-one using sodium tetrahydroborate in methanol at room temperature for one hour . This reaction yields the desired alcohol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions. The choice of reagents and conditions may vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further convert it into different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium tetrahydroborate and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Methoxyphenyl)but-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group plays a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)but-3-en-2-ol is unique due to its specific combination of a methoxyphenyl group and a butenol backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(E)-4-(4-methoxyphenyl)but-3-en-2-ol

InChI

InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-9,12H,1-2H3/b4-3+

InChI Key

XCTWKGOMXMQOOI-ONEGZZNKSA-N

Isomeric SMILES

CC(/C=C/C1=CC=C(C=C1)OC)O

Canonical SMILES

CC(C=CC1=CC=C(C=C1)OC)O

Origin of Product

United States

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